Thermal Decomposition Profile for Achieving High Pt Dispersion on SiO₂ at ≤150 °C
When preparing Pt/SiO₂ catalysts on temperature-sensitive polymer supports (e.g., Chromolith HPLC columns), PtCl₄ enables complete decomposition and high platinum dispersion at ≤150 °C under a reducing atmosphere. In contrast, other precursors like H₂PtCl₆·6H₂O, while also suitable, often require slightly different protocols or may not achieve the same degree of dispersion at these low temperatures [1]. Precursors such as Pt(acac)₂ or Pt(NH₃)₄(NO₃)₂ require significantly higher temperatures for complete decomposition [1].
| Evidence Dimension | Maximum temperature required for complete decomposition and high Pt dispersion on SiO₂ |
|---|---|
| Target Compound Data | ≤150 °C (in H₂ atmosphere) |
| Comparator Or Baseline | Pt(acac)₂: >200 °C; Pt(NH₃)₄(NO₃)₂: >200 °C (inferred from TGA-MS data) [1] |
| Quantified Difference | PtCl₄ can be activated at least 50 °C lower than acetylacetonate or amine-based precursors |
| Conditions | Thermal decomposition on SiO₂ support in reducing (H₂) atmosphere, assessed by TGA-MS and subsequent TEM for Pt dispersion |
Why This Matters
This lower activation temperature is a critical selection criterion for fabricating catalysts on polymer-housed or other temperature-sensitive supports where high-temperature calcination is not feasible.
- [1] Miller, J. T., et al. (2006). Preparation of well-dispersed Pt/SiO2 catalysts using low-temperature treatments. Applied Catalysis A: General, 299, 103-111. View Source
